molecular formula C15H11Cl2NO5 B7471162 [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate

[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate

Cat. No.: B7471162
M. Wt: 356.2 g/mol
InChI Key: RGDMGQAIZPNFSY-UHFFFAOYSA-N
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Description

[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate is a chemical compound that features a combination of dichloroaniline and dihydroxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate typically involves the reaction of 2,5-dichloroaniline with 2,4-dihydroxybenzoic acid. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A related compound with similar structural features.

    2,5-Dichloroaniline: Another isomer with different chlorine atom positions.

    2,4-Dihydroxybenzoic Acid: A precursor used in the synthesis of the compound.

Uniqueness

[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate is unique due to its specific combination of dichloroaniline and dihydroxybenzoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,5-dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO5/c16-8-1-4-11(17)12(5-8)18-14(21)7-23-15(22)10-3-2-9(19)6-13(10)20/h1-6,19-20H,7H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDMGQAIZPNFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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